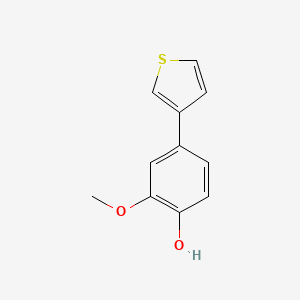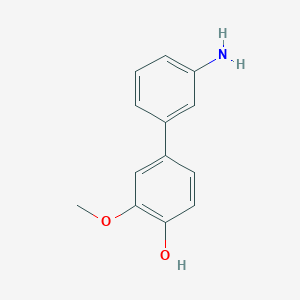
5-(2-Fluorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-2-methoxyphenol, also known as 5F-2MP, is a small molecule that has been studied for its various applications in scientific research. This compound has a wide range of uses due to its unique properties, such as its ability to act as a reagent for various reactions and its ability to bind to certain proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of various organic compounds and the synthesis of polymers. It has also been used as a ligand for various proteins and enzymes, allowing for the study of their structure and function. Additionally, 5-(2-Fluorophenyl)-2-methoxyphenol, 95% has been used in various biochemical and physiological experiments, such as the study of cell metabolism and the study of drug-protein interactions.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% is still not fully understood. However, it is known that the molecule binds to certain proteins and enzymes, allowing for the study of their structure and function. Additionally, it has been suggested that 5-(2-Fluorophenyl)-2-methoxyphenol, 95% may act as an inhibitor of certain enzymes, which could explain its potential use as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% are still being studied. However, it has been found to bind to certain proteins and enzymes, which could potentially lead to the inhibition of certain metabolic pathways. Additionally, it has been suggested that 5-(2-Fluorophenyl)-2-methoxyphenol, 95% may have an effect on cell metabolism, which could lead to the development of new drugs and treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(2-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments is its ability to act as a reagent for various reactions. Additionally, it has been found to bind to certain proteins and enzymes, allowing for the study of their structure and function. However, there are some limitations to using 5-(2-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments, such as its potential toxicity and the difficulty in synthesizing the compound.
Zukünftige Richtungen
The potential applications of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% are still being explored. Some of the future directions of research include the development of new drugs and treatments based on its ability to bind to certain proteins and enzymes, as well as the study of its potential toxicity and its ability to act as an inhibitor of certain enzymes. Additionally, further research into the biochemical and physiological effects of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% could lead to new discoveries and applications.
Synthesemethoden
5-(2-Fluorophenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, but the most common method is a two-step synthesis. The first step involves the reaction of 2-fluorophenol with an excess amount of sodium methoxide in methanol. This reaction produces the desired product 5-(2-Fluorophenyl)-2-methoxyphenol, 95% as well as sodium fluoride and methanol. The second step involves the removal of the sodium fluoride and methanol via filtration.
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNIQSRMTUDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685422 |
Source


|
| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-83-3 |
Source


|
| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














